Product packaging for Berberine sulfate hydrate(Cat. No.:)

Berberine sulfate hydrate

Cat. No.: B8002815
M. Wt: 786.8 g/mol
InChI Key: MUQJJXDUSYNGLY-UHFFFAOYSA-L
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Description

Berberine sulfate hydrate is a useful research compound. Its molecular formula is C40H38N2O13S and its molecular weight is 786.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H38N2O13S B8002815 Berberine sulfate hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;sulfate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H18NO4.H2O4S.H2O/c2*1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4;/h2*3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4);1H2/q2*+1;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQJJXDUSYNGLY-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.[O-]S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38N2O13S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

786.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

INSOL IN CHLOROFORM /TRIHYDRATE/
Details Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-207
Record name BERBERINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

YELLOW CRYSTALS

CAS No.

316-41-6
Record name Berberine sulphate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BERBERINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Research Trajectories Within Natural Product Chemistry and Pharmacognosy

The study of berberine (B55584) is deeply embedded in the fields of natural product chemistry and pharmacognosy. Historically, plants containing berberine have been used for thousands of years in traditional Chinese and Ayurvedic medicine for a range of ailments. nih.govmcgill.ca This historical use has spurred modern scientific investigation into the chemical constituents and pharmacological properties of these plants. phytopharmajournal.com

Pharmacognosy, the study of medicinal drugs derived from plants or other natural sources, has played a crucial role in identifying and isolating berberine from various plant species. These include Hydrastis canadensis (goldenseal), Coptis chinensis (goldenthread), Berberis vulgaris (barberry), and Berberis aristata (tree turmeric). phytopharmajournal.com The typical extraction process involves using alcohol in a neutral or acidic medium, followed by purification and precipitation of berberine as a salt. scielo.br

In natural product chemistry, the focus extends to the characterization of berberine's structure and its chemical properties. Berberine is a quaternary benzylisoquinoline alkaloid. nih.gov Its sulfate (B86663) hydrate (B1144303) form is of particular interest for research and potential applications.

Table 1: Physicochemical Properties of Berberine Sulfate Hydrate

PropertyValue
Molecular Formula C40H36N2O12S
Molecular Weight 768.79 g/mol
Appearance Yellow fine powder or crystals
CAS Number 316-41-6

This table is populated with data from available search results. lookchem.comfluorochem.co.uk

The Academic Significance of Berberine Analogues in Chemical Biology

The field of chemical biology investigates the interactions of small molecules with biological systems. In this context, berberine (B55584) and its synthetic analogues are of significant academic interest. Researchers have been actively synthesizing and evaluating berberine analogues to understand their structure-activity relationships (SAR) and to potentially enhance their biological activities. nih.gov

Modifications at various positions on the berberine skeleton, particularly at the C-8, C-9, and C-13 positions, have been shown to influence its biological effects. scielo.br For instance, the addition of alkyl chains of varying lengths at the C-13 position has been found to improve certain activities of berberine. emerginginvestigators.org

Studies have explored the interaction of berberine analogues with DNA, a key area of investigation in chemical biology. rsc.org Some analogues have demonstrated an ability to intercalate into DNA, a mechanism that can inhibit DNA replication and is relevant to anticancer research. emerginginvestigators.orgrsc.org The development of these analogues allows for a deeper understanding of the molecular targets of berberine and the pathways it modulates.

Historical Evolution of Scholarly Inquiry into Berberine Sulfate Hydrate

The scholarly investigation of berberine (B55584) has evolved significantly over time. Initial interest was largely driven by its use in traditional medicine, with early research focusing on its antimicrobial properties. phytopharmajournal.com In China, berberine has been used as an over-the-counter drug for treating bacterial diarrhea. phytopharmajournal.com

The 20th century saw a more systematic chemical and pharmacological investigation of berberine. The elucidation of its structure as a quaternary isoquinoline (B145761) alkaloid was a major step forward. nih.gov Subsequent research delved into its various pharmacological effects, which have been studied in numerous preclinical and a smaller number of clinical trials. wikipedia.org

In recent decades, the focus of berberine research has broadened considerably. Scientific inquiry now encompasses its effects on metabolic disorders, cardiovascular diseases, and its potential as an anti-inflammatory and anticancer agent. frontiersin.orgnih.gov The development of advanced analytical techniques has also allowed for more detailed studies of its pharmacokinetics and metabolism, revealing challenges such as low bioavailability which are now being addressed through various formulation strategies. mcgill.cascielo.br

Contemporary Research Paradigms and Unifying Concepts in Berberine Sulfate Hydrate Science

Chemoenzymatic Synthesis and Biocatalytic Approaches for Berberine Sulfate Hydrate Precursors

The convergence of chemical synthesis and biocatalysis, known as chemoenzymatic synthesis, offers powerful tools for the efficient and stereoselective production of berberine precursors. nih.gov Biocatalysis, the use of enzymes or whole microbial cells, provides highly selective and environmentally benign alternatives to traditional chemical methods. nih.govresearchgate.net

A key strategy involves the biocatalytic preparation of chiral building blocks, which are then chemically transformed into the target isoquinoline (B145761) alkaloids. nih.gov Enzymes such as lipases, esterases, and dioxygenases are frequently used to generate these enantiomerically pure intermediates. nih.gov For instance, the berberine bridge enzyme (BBE) plays a crucial role in the biosynthesis of protoberberine alkaloids by catalyzing an enantioselective oxidative C-C bond formation. acs.orgrsc.org This has been harnessed in chemoenzymatic routes to produce (S)-scoulerine and other berbine (B1217896) alkaloids. acs.org

Recent advancements have demonstrated the use of engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to produce key precursors like (S)-reticuline from simple carbon sources. nih.govnumberanalytics.com These engineered microbes can be further modified to express enzymes that convert these precursors into more complex protoberberine alkaloids. nih.govd-nb.info For example, a biocatalytic approach using an imine reductase and an N-methyltransferase has been developed for the synthesis of tetrahydroisoquinoline alkaloids (THIQAs) from dihydroisoquinoline (DHIQ) precursors with high efficiency. sjtu.edu.cn

Furthermore, chemoenzymatic cascades have been designed to synthesize 13-methyl-tetrahydroprotoberberine scaffolds. These multi-step, one-pot reactions utilize a stereoselective Pictet-Spenglerase and regioselective catechol O-methyltransferases, demonstrating the power of combining enzymatic and chemical transformations to create novel alkaloid analogues. ucl.ac.uk

Total Synthesis Methodologies and Chiral Control in Isoquinoline Alkaloid Scaffolds

The total synthesis of berberine and its analogues has been a long-standing goal for organic chemists, leading to the development of numerous innovative strategies. Over the past few decades, a variety of methods have been devised to construct the characteristic tetracyclic protoberberine core. rsc.org

Achieving chiral control is a critical aspect of synthesizing biologically active isoquinoline alkaloids. Asymmetric synthesis strategies are essential for obtaining enantiomerically pure compounds. researchgate.net The asymmetric Pictet-Spengler reaction is a cornerstone in this field, enabling the enantioselective synthesis of tetrahydroisoquinolines, which are key intermediates for a wide range of alkaloids, including protoberberines. researchgate.net Novel catalysts have been designed to enhance the stereoselectivity of this reaction for biologically relevant substrates. researchgate.net Another method for establishing chirality involves the alkylation of chiral lithioformamidines to construct protoberberine alkaloids with specific substitution patterns. acs.org

Classic approaches like the Bischler-Napieralski reaction have also been adapted for asymmetric synthesis, often employing chiral auxiliaries to induce enantioselectivity in the formation of the tetrahydroisoquinoline core. nih.gov These total synthesis methodologies not only provide access to the natural alkaloids but also open avenues for creating structurally diverse analogues with potentially new or improved biological activities. acs.org

Semisynthetic Modifications for Novel this compound Analogues

Systematic structural modification of the berberine skeleton, particularly at the C-8, C-9, and C-13 positions, has proven to be an effective strategy for altering its biological activities and enhancing its therapeutic potential. scielo.br

N-Alkylation and Quaternization Strategies

While berberine itself is a quaternary isoquinoline alkaloid, further modifications involving the nitrogen atom are less common. However, the quaternized nitrogen is a key feature for its biological activity. acs.org Strategies often focus on modifying other parts of the molecule to enhance properties while retaining the positive charge on the nitrogen. The synthesis of non-quaternized analogues has been explored to improve properties like water solubility and structural flexibility. nih.gov

Aromatic Ring Functionalization and Substituent Effects

Functionalization of the aromatic rings of the berberine scaffold offers a rich avenue for creating novel analogues. The C-9 position has been a particular focus, as modifications at this site have been shown to increase antitumor activities. nih.gov Berberine can be readily demethylated to berberrubine (B190655), which serves as a key intermediate for synthesizing a variety of 9-O-substituted derivatives. scielo.brmdpi.com

Researchers have introduced various substituents at the C-9 position, including those with amide bonds, which have shown enhanced glucose consumption activity. e-century.us The introduction of lipophilic substituents at either the C-9 or C-13 positions has been explored to improve properties like cell permeability. rsc.org For instance, derivatives with moderate-length carbon chains at these positions displayed improved lipophilicity. rsc.org The introduction of an aromatic substituent at the C-13 position has also been shown to improve the synergistic activity of berberine with other drugs. mdpi.comnih.gov The electronic nature of the substituents can also play a significant role; for example, introducing electron-donating groups at the 9-position has been suggested as a strategy to enhance potency. e-century.us

Examples of Aromatic Ring Functionalization of Berberine
PositionModification TypeSubstituent ExampleObserved EffectReference
C-9O-AlkylationAmino alkyl side chainsStronger binding to G4 DNA nih.gov
C-9O-SubstitutionAmide-containing groupsEnhanced glucose-lowering activity e-century.us
C-13AlkylationCarbon chains of moderate lengthImproved lipophilicity rsc.org
C-13Aromatic Substitutionp-CH3 aromatic groupIncreased stabilization within target protein mdpi.com

Heterocyclic Ring System Transformations

Modifications to the heterocyclic rings of the berberine scaffold can lead to significant changes in its chemical and biological properties. The C=N+ bond in the isoquinoline nucleus is susceptible to nucleophilic attack, allowing for the introduction of substituents at the C-8 position. scielo.brresearchgate.net This has been utilized to create a series of 8-substituted derivatives.

Another approach involves the reduction of the isoquinolinium system to form dihydro- or tetrahydroberberine (B1206132) derivatives. sibran.rupreprints.org These reduced forms are often more soluble than the parent berberine and can serve as versatile intermediates for further functionalization. preprints.org For example, 8-allyldihydroberberine has been used as a key precursor for developing 13-substituted derivatives. researchgate.net The enamine character of dihydroberberine (B31643) derivatives allows for reactions such as alkylation. sibran.ru Furthermore, transformations of the protoberberine skeleton itself can lead to entirely new heterocyclic systems, such as benzindenoazepines. researchgate.net

Examples of Heterocyclic Ring Transformations of Berberine
TransformationReagents/ConditionsResulting StructureReference
Reduction of IsoquinoliniumSodium borohydrideTetrahydroberberine sibran.ru
Nucleophilic addition at C-8Grignard reagents8-Alkyldihydroberberines sibran.ru
Ring TransformationAcidic treatment of 8,14-cycloberbineBenzindenoazepines researchgate.net
OxidationHot aqueous alkali in airOxoberberine sibran.ru

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals, including this compound. pnas.orgsigmaaldrich.com This involves developing more efficient and environmentally benign synthetic routes.

Key green chemistry principles include atom economy, which seeks to maximize the incorporation of starting materials into the final product, and the use of safer solvents and reagents. sigmaaldrich.comacs.org In the context of berberine synthesis, this translates to designing reactions that minimize waste and avoid toxic chemicals. For example, a patented method for the total synthesis of berberine from catechol emphasizes its environmentally friendly and sustainable process by avoiding the use of toxic cyanide and reducing the number of synthesis steps. wipo.int

The use of catalysis is another cornerstone of green chemistry. Catalytic reactions are often more efficient and generate less waste than stoichiometric reactions. acs.org The development of palladium-catalyzed reactions for constructing the berberine core is an example of this principle in action. researchgate.netresearchgate.net Biocatalysis, as discussed in section 2.1, is inherently a green technology, as enzymes operate under mild conditions (temperature, pressure, and pH) and are highly selective, reducing the need for protecting groups and minimizing byproducts. acs.orgresearchgate.net

Furthermore, designing for energy efficiency by conducting reactions at ambient temperature and pressure can significantly reduce the environmental and economic impact of a synthesis. acs.org The development of one-pot reactions and continuous flow synthesis, where multiple reaction steps are integrated into a single process, also aligns with green chemistry principles by saving time, energy, and reducing waste. pnas.orgresearchgate.net

Solid-Phase Synthesis and Combinatorial Chemistry for this compound Library Generation

The generation of diverse molecular libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds to identify new therapeutic leads. For natural products like berberine, whose inherent bioactivities are well-documented, combinatorial chemistry offers a powerful platform to enhance efficacy, improve pharmacokinetic properties, and explore structure-activity relationships (SAR). While solution-phase synthesis has been the traditional mainstay for creating berberine derivatives, the principles of solid-phase synthesis and combinatorial strategies are increasingly being integrated to accelerate the discovery process.

The core strategy for generating berberine libraries revolves around the targeted modification of its isoquinoline skeleton, primarily at the C-8, C-9, and C-13 positions. scielo.brscielo.br These sites are chemically accessible and allow for the introduction of a wide array of functional groups, leading to significant alterations in biological activity. scielo.br Although direct solid-phase synthesis of the entire berberine scaffold is not widely reported, hybrid approaches, where diverse building blocks are synthesized on a solid support before being reacted with the berberine core in solution, represent a potent strategy.

A pivotal intermediate in the combinatorial derivatization of berberine is berberrubine. nih.gov Formed by the pyrolysis of berberine, berberrubine possesses a reactive hydroxyl group at the C-9 position, which serves as a versatile anchor for introducing new substituents. scielo.brnih.gov This approach has been extensively used to create large libraries of 9-O-substituted berberine analogues. scielo.br

One of the most efficient methods for generating extensive berberine libraries is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the covalent linking of two molecular building blocks with high efficiency and specificity under mild conditions. In a typical workflow, the C-9 hydroxyl group of berberrubine is first functionalized with an alkyne-containing linker, such as propargyl bromide, to produce an alkynylated berberine derivative. nih.govnih.gov This intermediate can then be reacted with a library of diverse organic azides to yield a vast array of 1,2,3-triazole-containing berberine derivatives. nih.gov This strategy has been successfully employed to synthesize libraries with dozens of novel compounds, each featuring unique substitutions. nih.gov

The table below illustrates a representative combinatorial synthesis approach using CuAAC click chemistry, starting from Berberine Chloride and reacting it with a library of aromatic azides.

Table 1: Representative Combinatorial Synthesis of Triazolyl Berberine Derivatives via Click Chemistry

Step Reactant(s) Reagents & Conditions Product Purpose
1 Berberine Chloride (1) Heat (190°C), Vacuum (20-30 mmHg) Berberrubine (2) Expose C-9 hydroxyl group. nih.gov
2 Berberrubine (2) Propargyl bromide, DMF, Reflux 9-O-propargyl berberine (3) Introduce an alkyne handle for click chemistry. nih.gov

| 3 | 9-O-propargyl berberine (3) | Library of Aromatic Azides (R-N₃) | CuSO₄·5H₂O, Sodium Ascorbate (B8700270), DMF, 50°C | 9-O-[1-(Aryl)-1H-1,2,3-triazol-4-yl]methyl berberine derivatives (Library) | Generate a diverse library of final compounds. nih.gov |

The power of this combinatorial approach lies in the commercial availability and synthetic accessibility of a vast number of azide (B81097) building blocks. By simply varying the azide reactant, researchers can systematically explore how different substituents impact the biological profile of the berberine scaffold. For instance, libraries incorporating various substituted benzyl (B1604629) azides have been generated to probe their anticancer activities. nih.gov

Another strategy involves the modification of the berberine core to produce sultones, which are cyclic sulfonate esters. In this approach, berberrubine is reacted with various aliphatic sulfonyl chlorides. The reaction conditions can be tuned to selectively produce novel polycyclic compounds where a sultone ring is fused to the C and D rings of the protoberberine core. mdpi.com This method also allows for the generation of a library of derivatives by varying the starting sulfonyl chloride.

Table 2: Synthesis of Berberine-Derived Sultones

Starting Material Reagent Key Conditions Product Description
Berberrubine Methanesulfonyl chloride Triethylamine, Methylene chloride (Sulfene generated in situ) Sultone ring fused to berberine core (methane derivative)
Berberrubine Ethanesulfonyl chloride Triethylamine, Methylene chloride (Sulfene generated in situ) Sultone ring fused to berberine core (ethane derivative)
Berberrubine Butanesulfonyl chloride Triethylamine, Methylene chloride (Sulfene generated in situ) Sultone ring fused to berberine core (butane derivative)

Data derived from research on sultone fused berberine derivatives. mdpi.com

While solid-phase synthesis is not the primary method for the berberine core itself, its application in preparing the combinatorial reactants (e.g., a library of azides or sulfonyl chlorides on a solid support) is a standard technique in medicinal chemistry. This hybrid solid-phase/solution-phase strategy combines the benefits of high-throughput reactant synthesis with the well-established chemistry of the berberine scaffold in solution, facilitating the rapid generation of extensive and diverse compound libraries for biological screening.

High-Resolution Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural elucidation of this compound rely on a combination of high-resolution spectroscopic methods. These techniques provide detailed insights into the molecular framework, connectivity, and three-dimensional arrangement of the compound.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound. Techniques like UHPLC-Q-TOF-MS (Ultra-High Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) are employed for this purpose. mdpi.com In positive ion mode, berberine is detected as the cation [C₂₀H₁₈NO₄]⁺ with a calculated exact mass that can be confirmed by HRMS. nih.gov

The fragmentation pathway of the berberine cation, studied using tandem mass spectrometry (MS/MS), provides structural confirmation. researchgate.net The fragmentation is often independent of the counter-ion (sulfate in this case). Key fragmentation steps typically involve the loss of neutral molecules from the isoquinoline core.

A common fragmentation pathway for the berberine cation (m/z 336) involves a retro-Diels-Alder (RDA) reaction, leading to characteristic product ions. The fragmentation can be initiated by the cleavage of the C-N bonds in the central ring system.

Table 2: Major Fragment Ions of the Berberine Cation in MS/MS Analysis

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
336.1230321.0995CH₃Loss of a methyl radical
336.1230320.0917CH₄Loss of methane
336.1230306.0760CH₂OLoss of formaldehyde
336.1230292.0968C₂H₄OLoss of ethylene (B1197577) oxide
336.1230278.0811C₂H₆OLoss of ethanol (B145695)

Note: This table is based on generalized fragmentation patterns of the berberine cation and may vary with instrumentation and analytical conditions. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

The IR spectrum of berberine shows characteristic absorption bands corresponding to:

C-H stretching vibrations of aromatic and aliphatic groups.

C=N⁺ stretching of the iminium group.

C=C stretching vibrations within the aromatic rings.

C-O stretching of the methoxy (B1213986) and methylenedioxy groups.

The sulfate anion (SO₄²⁻) exhibits a strong, broad absorption band around 1100 cm⁻¹.

The presence of water of hydration is confirmed by a broad O-H stretching band in the region of 3400-3500 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. The Raman spectrum of berberine is characterized by intense bands related to the vibrations of the aromatic ring system. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), can aid in the precise assignment of the observed vibrational modes. bitp.kiev.ua

Table 3: Key Vibrational Bands for this compound

Wavenumber (cm⁻¹) Assignment Spectroscopy
~3400O-H stretching (water of hydration)IR
~3050Aromatic C-H stretchingIR, Raman
~2950Aliphatic C-H stretchingIR, Raman
~1635C=N⁺ stretching (iminium)IR, Raman
~1600, ~1505Aromatic C=C stretchingIR, Raman
~1270, ~1035C-O stretching (methoxy, methylenedioxy)IR, Raman
~1100S=O stretching (sulfate)IR

Note: The positions of the bands are approximate and can be influenced by the physical state of the sample and intermolecular interactions. researchgate.netresearchgate.net

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to analyze chiral molecules. Berberine itself is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. pensoft.net Therefore, a solution of pure this compound will not exhibit a CD or ORD signal.

However, it is important to note that some related protoberberine alkaloids can be chiral, and their absolute configurations have been studied using CD and ORD. rsc.orgrsc.org These techniques are crucial for the stereochemical analysis of such related compounds but are not applicable for the characterization of berberine's intrinsic structure. The absence of a CD/ORD signal can be used as a confirmation of the achiral nature of the berberine cation in a sample.

Advanced Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for its accurate quantification.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Method Development

Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for the quantification and purity assessment of this compound. The development of a robust UHPLC-MS/MS method involves the optimization of several parameters to achieve good peak shape, resolution, and sensitivity.

A typical method utilizes a reversed-phase C18 column. The mobile phase often consists of a gradient mixture of an aqueous solution (containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.comnih.gov

Detection is performed using a tandem mass spectrometer, often a triple quadrupole, operating in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the berberine cation, m/z 336.1) is selected and fragmented, and a characteristic product ion (e.g., m/z 320.2) is monitored for quantification. nih.gov This highly specific detection minimizes interference from matrix components.

Table 4: Example of UHPLC-MS/MS Method Parameters for Berberine Analysis

Parameter Condition
Chromatographic System UHPLC System
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution A time-programmed gradient from low to high percentage of Mobile Phase B
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transition Quantifier: 336.1 → 320.2; Qualifier: 336.1 → 292.1
Collision Energy Optimized for the specific instrument and transitions

Note: These are representative parameters and require optimization for specific instrumentation and applications. mdpi.comnih.gov

Method validation according to ICH guidelines would be performed to ensure linearity, accuracy, precision, selectivity, and robustness for its intended use in purity assessment and quantification of this compound.

Chiral Chromatography for Enantiomeric Purity Determination

Berberine itself is a planar, achiral molecule due to its quaternary ammonium isoquinoline structure. However, its biosynthetic precursors and certain derivatives, such as tetrahydroprotoberberines, are chiral. clockss.org The stereochemistry of these related compounds is crucial as different enantiomers can exhibit distinct pharmacological activities. Chiral chromatography is the cornerstone technique for separating enantiomers and determining the enantiomeric purity of these chiral precursors and derivatives, which is essential in synthetic chemistry and drug development to ensure the desired stereoisomer is produced. acs.org

For instance, the chemoenzymatic synthesis of (S)-scoulerine, a sedative and muscle-relaxing agent, utilizes the berberine bridge enzyme (BBE) for an enantioselective oxidative C-C bond formation. acs.org The determination of enantiomeric excess (ee) in such reactions is typically accomplished using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (CSP). acs.org While direct chiral analysis of this compound is not applicable, the analysis of its chiral precursors like (S)-reticuline is fundamental. acs.org

Methodologies for the chiral separation of related benzylisoquinoline alkaloids often employ polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, which are known for their broad enantiorecognition capabilities. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol, with the exact ratio optimized to achieve baseline separation of the enantiomers. Detection is commonly performed using UV-Vis spectrophotometry at a wavelength corresponding to the analyte's maximum absorbance. acs.orgnih.gov

Table 1: Representative Conditions for Chiral HPLC Analysis of Berberine-Related Alkaloids

ParameterConditionReference
Stationary Phase Chiral Stationary Phase (e.g., polysaccharide-based) acs.orgnih.gov
Mobile Phase Hexane/Isopropanol mixture (ratio optimized) acs.org
Detection UV-Vis Spectrophotometry acs.org
Application Determination of enantiomeric excess (>97%) of (S)-scoulerine acs.org

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of natural products, including alkaloids like berberine. mdpi.comlongdom.org SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. mdpi.com This gives SFC unique properties, combining the low viscosity and high diffusivity of a gas with the solvating power of a liquid, which often results in faster and more efficient separations compared to traditional HPLC. longdom.orgresearchgate.net

For alkaloid analysis, the polarity of supercritical CO2 is often insufficient, necessitating the addition of a polar organic modifier, such as methanol or ethanol, to the mobile phase. researchgate.netchrom-china.com The choice of stationary phase is also critical. While standard silica (B1680970) or C18 columns can be used, specialized phases like 2-ethylpyridine (B127773) (2-EP) are particularly effective for basic compounds like alkaloids, as they can reduce peak tailing without the need for basic additives in the mobile phase. mdpi.comresearchgate.net SFC is advantageous for separating thermally labile compounds and can be more environmentally friendly due to the reduced consumption of organic solvents. longdom.org Researchers have successfully used SFC to separate complex alkaloid mixtures in under 15 minutes, demonstrating its high-throughput capabilities. chrom-china.com

Table 2: Typical Parameters for SFC Analysis of Alkaloids

ParameterDetailsPurpose/AdvantageReference
Mobile Phase Supercritical CO2 with organic modifier (e.g., Methanol)Increases polarity to elute polar alkaloids researchgate.netchrom-china.com
Stationary Phase 2-ethylpyridine (2-EP), BEH, CSH PFPProvides good peak shape for basic compounds mdpi.comresearchgate.net
Back Pressure e.g., 2.07×10⁷ PaInfluences mobile phase density and retention chrom-china.com
Temperature e.g., 35 °CAffects solvating power and retention time chrom-china.com
Analysis Time < 15 minutesFast separation for high-throughput screening mdpi.comchrom-china.com

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of charged molecules like berberine, which exists as a quaternary ammonium cation. nih.govfrontiersin.org The fundamental principle of CE involves the differential migration of analytes in a narrow-bore capillary filled with an electrolyte solution (background electrolyte or BGE) under the influence of a high-voltage electric field. researchgate.net Separation is based on the charge-to-size ratio of the analytes. nih.gov

Various modes of CE can be applied to berberine analysis, with Capillary Zone Electrophoresis (CZE) being the most common. frontiersin.org In CZE, the separation occurs in a free solution, making it a simple and robust method. frontiersin.org For the analysis of berberine in herbal extracts and preparations, non-aqueous CE (NACE) has also been successfully employed, using buffer systems like sodium acetate in methanol, which can offer different selectivity compared to aqueous systems. nih.gov CE offers several advantages, including extremely small sample volume requirements (in the nanoliter range), short analysis times (as fast as 4 minutes), and low solvent consumption, making it an environmentally friendly technique. frontiersin.orgresearchgate.net Detection is typically performed using UV-Vis spectrophotometry, although coupling with mass spectrometry (CE-MS) can provide enhanced sensitivity and structural information. nih.gov

Table 3: Conditions for Capillary Electrophoresis Analysis of Berberine

ParameterDetailsReference
Technique Capillary Zone Electrophoresis (CZE) / Non-Aqueous CE (NACE) frontiersin.orgnih.gov
Background Electrolyte e.g., 75 mmol/L sodium acetate in methanol with 1 mol/L acetic acid (NACE) nih.gov
Sample Volume ~3.3 nL frontiersin.org
Analysis Time As low as 4 minutes frontiersin.org
Detection UV-Vis, Electrochemiluminescence (ECL), Mass Spectrometry nih.govfrontiersin.org
Limit of Detection (LOD) As low as 5 x 10⁻⁹ g/mL with ECL detection frontiersin.org

X-ray Diffraction (XRD) and Crystal Structure Analysis of this compound Polymorphs

X-ray Diffraction (XRD) is an indispensable tool for the solid-state characterization of crystalline materials like this compound. It provides definitive information about the crystal structure, allowing for the identification and differentiation of various solid forms, such as polymorphs (different crystal structures of the same compound) and pseudopolymorphs (solvates or hydrates). nih.govacs.org The specific arrangement of molecules in the crystal lattice dictates the material's physicochemical properties.

Powder X-ray Diffraction (PXRD) is commonly used to generate a characteristic diffraction pattern for a given crystalline solid. This pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for identifying the crystalline form. google.com For example, different crystalline forms of berberine ascorbate (Forms A, B, and C) have been identified by their unique sets of 2θ peaks. google.com

Single-crystal X-ray diffraction (SCXRD) provides more detailed information, allowing for the precise determination of bond lengths, bond angles, and the three-dimensional packing of molecules and ions within the crystal lattice. nih.govacs.org Studies on berberine chloride have revealed various pseudopolymorphs, including a dihydrate, a tetrahydrate, and methanol or ethanol solvates, each with a distinct crystal structure and intermolecular interactions. nih.govresearchgate.net Analysis of berberine sulfate heptahydrate has also been reported, detailing its specific supramolecular organization. researchgate.net This level of structural analysis is crucial for understanding the stability and properties of different solid forms.

Table 4: Representative 2θ Peaks for Different Crystalline Forms of Berberine Salts from PXRD Data

Crystalline FormCharacteristic 2θ Peaks (±0.2°)Reference
Berberine Ascorbate (Form A, Anhydrous) 6.7, 8.6, 13.3, 15.5, 16.4, 17.8, 18.9, 19.7, 25.1, 26.2 google.com
Berberine Ascorbate (Form B, Hydrate) 6.9, 14.8, 15.8, 19.1, 20.2, 20.7, 25.2, 25.7, 26.4, 27.7 google.com
Berberine Ascorbate (Form C) 6.8, 8.4, 10.8, 14.0, 14.7, 15.0, 15.8, 16.9, 25.2, 25.5 google.com

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are vital for assessing the thermal stability and characterizing the phase transitions of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. acs.org For a hydrate like this compound, TGA can precisely quantify the water content by identifying the weight loss that occurs upon heating as water molecules are driven off. researchgate.net The resulting TGA curve also reveals the onset temperature of thermal decomposition, providing a clear indication of the compound's thermal stability. researchgate.net For example, TGA studies on berberine chloride have shown it to be stable up to approximately 350 K, after which multi-step degradation occurs. researchgate.netmedwinpublishers.com The thermal stability can be enhanced by formulation; berberine entrapped in albumin nanoparticles showed increased thermal stability compared to the standard compound. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov DSC thermograms reveal thermal events such as melting, crystallization, and solid-solid phase transitions. For a pure crystalline compound, a sharp endothermic peak corresponding to its melting point is observed. acs.org DSC analysis of berberine chloride shows a distinct melting endotherm around 196°C. nih.gov The presence, absence, or shift of these peaks can confirm the formation of complexes or different polymorphic forms. researchgate.net For instance, the DSC thermogram of a berberine-acesulfame salt (BbAs) showed a single melting endotherm with an onset of 229°C. acs.org

Table 5: Thermal Analysis Data for Berberine and its Formulations

SampleTechniqueKey FindingValueReference
Berberine ChlorideDSCMelting Endotherm Peak~196 °C nih.gov
Berberine-Acesulfame Salt (BbAs)DSCOnset of Melting229 °C acs.org
Berberine-Saccharin Salt (BbSac)DSCOnset of Melting225 °C acs.org
Berberine-Acesulfame Salt (BbAs)DSCEnthalpy of Fusion (ΔHf)56.44 J/g acs.org
Berberine-Saccharin Salt (BbSac)DSCEnthalpy of Fusion (ΔHf)112.4 J/g acs.org
Berberine ChlorideTGAOnset of Decomposition~350 K (77°C) researchgate.netmedwinpublishers.com

Quantitative Analytical Methodologies in Complex Research Matrices

Quantifying this compound in complex biological matrices, such as in vitro cell lysates and ex vivo tissue homogenates from animal studies, is essential for pharmacokinetic and metabolic research. Due to the low concentrations typically encountered and the complexity of the matrix, highly sensitive and selective methods are required. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. benthamdirect.comnih.gov

The analytical workflow generally involves several key steps. First, the sample (cell lysate or tissue homogenate) is prepared to extract the analyte and remove interfering substances like proteins and lipids. A common and effective method is protein precipitation using an organic solvent such as acetonitrile or methanol. portlandpress.commdpi.com An internal standard (IS), a compound structurally similar to the analyte (e.g., palmatine (B190311) or a deuterated version of berberine), is added at the beginning to correct for variability during sample processing and analysis. nih.govnih.gov

Following extraction, the sample is injected into an LC system for chromatographic separation, typically using a reversed-phase C18 column. nih.govplos.org The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component (often containing an acid like formic acid to improve peak shape) and an organic component like acetonitrile or methanol. mdpi.comnih.gov

The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) in positive mode is typically used, as berberine readily forms a positive ion [M]⁺. nih.gov Quantification is performed using Multiple Reaction Monitoring (MRM), where the instrument is set to detect a specific precursor-to-product ion transition (e.g., m/z 336.3 → 320.0 for berberine). nih.gov This highly specific detection method provides excellent sensitivity and selectivity, allowing for accurate quantification of berberine and its metabolites even at very low concentrations (sub-ng/mL levels) in complex matrices. nih.govplos.org

Table 6: Summary of LC-MS/MS Methods for Berberine Quantification in Research Matrices

ParameterMethod for Rat PlasmaMethod for Mouse SerumMethod for HepG2 Cell LysateMethod for Rat Tissue HomogenateReference
Sample Prep Methylene Chloride ExtractionProtein PrecipitationRepeated Freeze-ThawProtein Precipitation portlandpress.commdpi.comnih.govnih.gov
LC Column C18ACQUITY UPLC® BEH C18-Shim-pack XR-ODS II nih.govplos.orgnih.gov
Mobile Phase Methanol-Acetonitrile-0.1% o-phosphoric acidAcetonitrile/Water with formic acid-Acetonitrile/0.5% formic acid nih.govplos.orgnih.gov
Ionization -ESI (+)ESI (+)ESI (+) nih.govportlandpress.comnih.gov
Detection Mode UV (230 nm)MRM (MS/MS)MRM (MS/MS)MRM (MS/MS) nih.govportlandpress.comnih.govnih.gov
MRM Transition N/A336.1 → 320.2-336.3 → 320.0 nih.govnih.gov
LOD/LLOQ 50 ng/mL (LOQ)0.1 ng/mL (Linearity Start)-0.05 ng/mL (LLOQ) nih.govnih.govnih.gov

Elucidation of Specific Molecular Targets and Binding Mechanisms

Berberine is recognized for its polypharmacological effects, stemming from its capacity to bind directly to numerous biological macromolecules, including proteins and nucleic acids. frontiersin.org Advanced analytical techniques have enabled the precise characterization of these interactions.

Berberine's ability to directly bind to a wide array of proteins is a cornerstone of its mechanism of action. Studies utilizing methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and molecular docking have identified and characterized several of these direct protein targets. frontiersin.orgresearchgate.net

For instance, berberine has been shown to directly bind to the bacterial cell division protein FtsZ, a crucial target for developing new antimicrobial agents. researchgate.net ITC studies revealed that the FtsZ-berberine interaction is spontaneous and driven by both enthalpy and entropy. researchgate.net This binding occurs with high affinity in a hydrophobic pocket, leading to the inhibition of FtsZ's assembly and GTPase activity. researchgate.net

In the context of inflammation, berberine directly interacts with NIMA-related kinase 7 (NEK7), a key component of the NLRP3 inflammasome. This binding inhibits the interaction between NEK7 and NLRP3, thereby suppressing inflammasome activation. frontiersin.org Similarly, berberine directly binds to cytosolic phospholipase A2α (PLA2G4A), an enzyme involved in inflammatory processes, and inhibits its activity. frontiersin.org

Molecular docking and simulation studies have further expanded the list of potential protein targets, predicting stable binding to proteins such as β-catenin, which is involved in cell adhesion and gene transcription, and various core proteins related to osteoporosis, including AKT1 and Estrogen Receptor 1 (ESR1). nih.govresearchgate.net

Protein TargetBiological ContextKey FindingsTechniques UsedReference
FtsZBacterial Cell DivisionBinds with high affinity (KD ≈ 0.023 µM), inhibiting assembly and GTPase activity.Isothermal Titration Calorimetry (ITC), Saturation Transfer Difference NMR, Molecular Modeling researchgate.net
NEK7Inflammation (NLRP3 Inflammasome)Directly binds to NEK7, inhibiting the NEK7-NLRP3 interaction.Co-crystal Structure Analysis frontiersin.org
METCancer (Non-Small Cell Lung Cancer)Acts as a direct MET inhibitor.Co-crystal Structure Analysis frontiersin.org
PLA2G4AInflammationDirectly binds to and inhibits the activity of PLA2G4A.Molecular Docking frontiersin.org
BmrRBacterial ResistanceForms a complex with the BmrR protein, influencing the function of the Bmr multidrug efflux pump.Co-crystal Structure Analysis frontiersin.org
β-cateninCancer (Lung)Binds to the human TCF4 binding site of β-catenin with a binding energy of -6.4 kcal/mol.Molecular Docking, Molecular Dynamics Simulation nih.gov

Berberine is a well-established DNA-binding agent. researchgate.net Its planar isoquinoline ring system allows it to insert itself between the base pairs of DNA, a process known as intercalation. nih.gov However, due to the non-planar nature of its full structure, it is often described as a partial intercalator. researchgate.netnih.gov This interaction can lead to the inhibition of DNA replication and transcription, and the inhibition of enzymes like DNA topoisomerase. nih.govmedchemexpress.com

Spectroscopic and calorimetric studies have confirmed that berberine binds to double-helical B-form DNA. nih.govrsc.org The binding is influenced by factors such as temperature and salt concentration, with higher levels of each destabilizing the complex. rsc.org Beyond simple intercalation, berberine demonstrates polymorphic binding capabilities. It shows a strong affinity for G-quadruplex DNA structures, which are found in telomeric regions. d-nb.info By binding to and stabilizing these structures, berberine can inhibit the activity of telomerase, an enzyme crucial for cancer cell immortality. nih.govd-nb.info

Berberine also interacts with RNA. It has been shown to bind strongly to single-stranded poly(A) structures, again through a mechanism of partial intercalation. nih.gov This interaction is reportedly endothermic and driven by entropy. nih.gov

A significant portion of berberine's metabolic regulatory effects is attributed to its modulation of key enzymes, particularly kinases and phosphatases. nih.govnih.gov

The most extensively studied target in this class is the AMP-activated protein kinase (AMPK). nih.govnih.govresearchgate.net Berberine activates AMPK through at least two mechanisms. It can indirectly activate AMPK by inhibiting Complex I of the mitochondrial respiratory chain, which increases the cellular AMP/ATP ratio. nih.gov More recent evidence shows that berberine can also activate AMPK through a lysosomal pathway, independent of changes in the AMP/ATP ratio. nih.gov Once activated, AMPK acts as a master metabolic switch, phosphorylating downstream targets to inhibit anabolic pathways (like lipogenesis) and stimulate catabolic pathways (like fatty acid oxidation). researchgate.net

Berberine also influences the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, often in an AMPK-dependent manner. frontiersin.orgnih.gov Activated AMPK can phosphorylate and inhibit components of the mTOR complex 1 (mTORC1), leading to downstream effects such as the suppression of protein synthesis via p70S6K. nih.gov

Furthermore, berberine can modulate phosphatase activity. It has been shown to inhibit the dephosphorylation of AMPK by protein phosphatase 2A (PP2A). nih.gov This effect is achieved indirectly by promoting the degradation of UHRF1, a protein that facilitates the PP2A-dependent dephosphorylation of AMPKα. nih.gov Berberine also inhibits other kinases, such as those in the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38), contributing to its various cellular effects. frontiersin.orgnih.gov

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial drug targets. mdpi.combmglabtech.com They mediate cellular responses to a vast array of external signals, including hormones and neurotransmitters. bmglabtech.commdpi.com While direct, high-affinity binding of berberine to a specific GPCR as a primary mechanism of action is not as extensively documented as its other targets, its influence on GPCR-mediated signaling pathways occurs. For example, berberine can affect downstream effectors of GPCR signaling, such as adenylate cyclase and subsequent cAMP levels. mdpi.com

Nuclear receptors are ligand-activated transcription factors that regulate gene expression in response to small lipophilic molecules. elifesciences.org Molecular docking and dynamics simulation studies suggest that berberine may interact with several nuclear receptors. For instance, in studies related to osteoporosis, berberine was predicted to stably bind to the Estrogen Receptor 1 (ESR1) and the Androgen Receptor (AR). researchgate.net These interactions are thought to contribute to its regulatory effects on bone metabolism. researchgate.net The binding of berberine to these receptors would modulate the transcription of target genes, influencing complex physiological processes. researchgate.netelifesciences.org

Cellular Pathway Modulation and Signal Transduction in In Vitro Systems

By engaging with its molecular targets, berberine orchestrates changes in complex intracellular signaling networks. A prominent example of this is its ability to induce and regulate autophagy.

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and protein aggregates via the lysosome. researchgate.netmedchemexpress.com It is a critical housekeeping mechanism that can be modulated by various stimuli, including cellular stress. medchemexpress.com Numerous in vitro studies have demonstrated that berberine is a potent inducer of autophagy in various cell types. nih.govresearchgate.net

The induction of autophagy by berberine is often mediated by its inhibition of the Akt and mTOR signaling pathways. nih.gov As previously mentioned, berberine can inhibit mTOR, a central negative regulator of autophagy. nih.gov Inhibition of the mTORC1 complex leads to the activation of the ULK1 complex, which initiates the formation of the autophagosome. nih.gov This is evidenced by the increased conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), the accumulation of Beclin-1, and the degradation of p62/SQSTM1, an autophagy substrate. nih.gov

Cellular ProcessKey Regulatory PathwayObserved In Vitro EffectsReference
Autophagy InductionInhibition of Akt/mTOR/p70S6K pathwayIncreased LC3-II conversion, Beclin-1 promotion, p62 degradation, formation of punctate GFP-LC3. nih.gov
Mitophagy RegulationModulation of HIF-1α/BNIP3 pathwayRegulated autophagy-related protein expression, induced autophagosome formation in H9C2 cells. nih.govresearchgate.net
Lysosomal Pathway RegulationLysosomal AMPK activationStimulates AMPK activity at the lysosome, independent of cellular energy status. nih.gov
Cytostatic AutophagyInhibition of MAPK/mTOR signalingSuppression of tumor cell proliferation in gastric cancer cells. nih.gov

Epigenetic Modifications and Gene Expression Profiling

DNA Methylation Landscape Alterations

Berberine has been observed to modulate the epigenetic landscape, specifically by altering DNA methylation patterns, which is a key mechanism in regulating gene expression. Pre-clinical studies indicate that berberine can influence the activity and expression of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation marks.

In human hepatocellular carcinoma Hep3B cells, treatment with berberine resulted in a dose- and time-dependent increase in apoptosis. kjcls.org This was associated with a decrease in the activity, mRNA expression, and protein levels of DNMT3b. kjcls.org The inhibition of DNMT3b led to a corresponding increase in the protein levels of the tumor suppressor p53, suggesting that berberine can induce apoptosis in liver cancer cells through the demethylation and reactivation of the p53 gene. kjcls.org Similarly, in human multiple myeloma U266 cells, berberine was found to inhibit the expression of both DNMT1 and DNMT3B, leading to hypomethylation of the p53 promoter and subsequent apoptosis. nih.gov

Table 1: Pre-clinical Research on Berberine and DNA Methylation

Cell Line/ModelKey FindingsAffected Genes/EnzymesReference
Hep3B (Hepatocellular Carcinoma)Decreased DNMT3b activity and expression, leading to increased p53 protein levels and apoptosis.DNMT3b, p53 kjcls.org
U266 (Multiple Myeloma)Inhibited expression of DNMT1 and DNMT3B, causing hypomethylation of the p53 promoter.DNMT1, DNMT3B, p53 nih.gov
HepG2 (Hepatoma)Enhanced global DNA methylation but reduced methylation in promoter regions of specific genes.CYP2B6, CYP3A4 nih.gov
Colon Cancer Model (Neonatal Rats)Influenced the expression of DNMTs, suggesting a role in regulating epigenetic alterations.DNMT1, DNMT3A, DNMT3B spandidos-publications.com

MicroRNA (miRNA) and Long Non-Coding RNA (lncRNA) Expression Regulation

Berberine exerts significant regulatory effects on non-coding RNAs, including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), which are crucial in post-transcriptional gene regulation. These interactions are implicated in many of berberine's observed biological activities.

In colorectal cancer, berberine has been shown to upregulate the long non-coding RNA Cancer Susceptibility Candidate 2 (lncRNA CASC2). researchgate.netnih.gov This upregulation is critical for berberine's pro-apoptotic effects. researchgate.netnih.gov Mechanistically, lncRNA CASC2 binds to the AU-binding factor 1 (AUF1), preventing AUF1 from binding to Bcl-2 mRNA, which in turn inactivates Bcl-2 translation and promotes apoptosis. nih.govmdpi.com Other studies in colorectal cancer have noted that berberine can downregulate the oncogenic lncRNA HOTAIR and modulate the expression of miR-429 and miR-21. mdpi.comfrontiersin.org

In the context of metabolic diseases, berberine's effects are also linked to non-coding RNA regulation. In models of hepatic insulin (B600854) resistance, berberine was found to ameliorate the condition by regulating the miR-146b/SIRT1 pathway. researchgate.net Furthermore, its ability to attenuate hepatic gluconeogenesis and lipid metabolism disorders is mediated through the HNF-4α/miR-122 pathway. plos.org Berberine treatment in diabetic mice and palmitate-incubated HepG2 cells decreased the expression of HNF-4α and its downstream target, miR-122. plos.org In diabetic nephropathy models, berberine was found to act on a C/EBPβ/lncRNA Gas5/miR-18a-5p feedback loop to protect renal cells. frontiersin.org

Table 2: Pre-clinical Research on Berberine and Non-Coding RNA Regulation

Non-Coding RNAEffect of BerberineDisease Model/Cell LineReference
lncRNA CASC2UpregulationColorectal Cancer (HT-29) researchgate.netnih.govmdpi.com
lncRNA HOTAIRDownregulationColorectal Cancer frontiersin.org
lncRNA Gas5UpregulationDiabetic Nephropathy (HK-2 cells) frontiersin.org
miR-146bModulationHepatic Insulin Resistance researchgate.net
miR-122DownregulationType 2 Diabetes (HepG2) plos.orgmdpi.com
miR-34aModulationHigh-Fat Diet-Induced Steatosis mdpi.com
miR-21DownregulationColorectal Cancer (HCT116) mdpi.com

Microbiome-Host Interface Studies at a Fundamental Biological Level

Modulation of Specific Microbial Species Growth and Metabolism In Vitro

Berberine and its salt forms, such as berberine sulfate and berberine chloride, exhibit direct modulatory effects on the growth of various microorganisms in vitro. These effects range from broad-spectrum antibacterial and antifungal activity to the selective inhibition or promotion of specific gut commensals. tandfonline.comdovepress.com

Studies using in vitro fermentation of human intestinal microbiota demonstrated that berberine treatment can alter the microbial composition, leading to an increased abundance of Faecalibacterium and a decreased abundance of Bifidobacterium, Streptococcus, and Enterococcus. rsc.org In other in vitro models, berberine has been noted to increase the relative abundance of Akkermansia spp. tandfonline.com

Berberine's antimicrobial properties have been quantified against specific pathogens. For methicillin-resistant Staphylococcus aureus (MRSA), berberine showed effective inhibition with minimum inhibitory concentration (MIC) values ranging from 64 to 256 mg/L. dovepress.com Against the cariogenic bacterium Streptococcus mutans, berberine chloride hydrate was found to effectively suppress biofilm formation, particularly under neutral and alkaline pH conditions. nih.gov

The compound also demonstrates antifungal activity. An in vitro study on berberine sulfate and berberine chloride showed inhibitory effects against the aflatoxin-producing fungi Aspergillus flavus and Aspergillus parasiticus, with MIC values between 125 to 500 µg/mL. ut.ac.irut.ac.ir At a concentration of 1000 µg/mL, berberine chloride completely inhibited the mycelial growth of both fungal species. ut.ac.irut.ac.ir

Table 3: In Vitro Effects of Berberine on Specific Microbial Species

MicroorganismBerberine FormObserved EffectKey Data (MIC/Concentration)Reference
FaecalibacteriumBerberineIncreased abundanceN/A rsc.org
Bifidobacterium, Streptococcus, EnterococcusBerberineDecreased abundanceN/A rsc.org
Aspergillus flavus & A. parasiticusBerberine Sulfate & ChlorideInhibited growth and toxin productionMIC: 125-500 µg/mL ut.ac.irut.ac.ir
MRSABerberineInhibited growthMIC: 64-256 mg/L dovepress.com
Streptococcus mutansBerberine Chloride HydrateInhibited biofilm formationN/A nih.gov

Impact on Microbial Metabolite Production in Defined Co-Culture Systems

Berberine can significantly influence the metabolic output of microbial communities. Its impact on the production of short-chain fatty acids (SCFAs)—key metabolites for host-gut symbiosis—has been a focus of preclinical investigation.

In vitro fermentation of human intestinal microbiota revealed that berberine treatment led to a reduction in the production of acetic acid and propionic acid. rsc.org Conversely, other studies using different models have shown an increase in SCFAs. In a study involving the broiler chicken cecal microbiota in vitro, it was demonstrated that members of the genus Blautia could demethylate berberine. researchgate.netsemanticscholar.org This metabolic transformation was suggested to stimulate the production of the SCFAs acetate and butyrate, potentially through acetogenesis and cross-feeding mechanisms. researchgate.netsemanticscholar.org

While many studies are conducted in vivo, they provide strong indications of the mechanisms observable in controlled systems. For example, the administration of berberine to high-fat diet-fed rats led to a significant increase in the fecal concentrations of total SCFAs, particularly acetic acid and propionic acid. plos.org This effect was linked to the selective enrichment of SCFA-producing bacteria, such as Blautia and Allobaculum, within the gut microbiota. plos.org These findings suggest that berberine's modulation of specific bacterial populations directly translates to alterations in the production of crucial microbial metabolites. plos.org

Table 4: Pre-clinical Research on Berberine and Microbial Metabolite Production

Model SystemMetaboliteObserved EffectImplicated Microbe(s)Reference
In Vitro Fermentation (Human Microbiota)Acetic Acid, Propionic AcidReduced productionGeneral Microbiota rsc.org
In Vitro Culture (Chicken Cecal Microbiota)Acetate, ButyrateStimulated productionBlautia spp. researchgate.netsemanticscholar.org
High-Fat Diet-Fed Rats (In Vivo)Total SCFAs, Acetic Acid, Propionic AcidIncreased fecal concentrationBlautia, Allobaculum plos.org

Structure Activity Relationship Sar and Computational Chemistry Studies of Berberine Sulfate Hydrate

Identification of Key Pharmacophoric Elements and Functional Group Contributions

The biological activity of the berberine (B55584) scaffold is intrinsically linked to several key structural features. SAR studies have identified the core pharmacophoric elements and the contributions of various functional groups, providing a roadmap for designing new analogues. nih.govnih.gov

The primary pharmacophoric features of berberine include:

The Planar Tetracyclic System: The rigid, planar structure of the protoberberine skeleton is crucial for its ability to intercalate between DNA base pairs and to fit into the binding sites of various proteins. frontiersin.orgnih.gov This flatness facilitates strong binding interactions.

The Quaternary Ammonium (B1175870) Cation: The positively charged nitrogen atom (N-7) is vital for activity. nih.govnih.gov It plays a key role in electrostatic interactions with negatively charged biological macromolecules like DNA and specific amino acid residues in proteins.

The Methylenedioxy Group: The methylenedioxy bridge between positions C-2 and C-3 is considered an essential element for maintaining certain activities, such as the up-regulation of the low-density-lipoprotein receptor (LDLR). nih.gov

Substituents on Rings A and D: The methoxy (B1213986) groups at positions C-9 and C-10 on the D ring, and the potential for substitution at other positions, significantly influence the molecule's activity. Modifications at these sites can alter the electronic and steric properties, thereby modulating biological efficacy. nih.govscielo.br For instance, SAR analysis has shown that introducing an electropositive group at the C-9 and C-10 positions could potentially improve herbicidal activity. nih.gov Conversely, replacing the methoxy (-OCH3) groups with hydroxyl (-OH) groups at these positions can decrease inhibitory activity. nih.gov The hydrophobicity of the C-10 position has also been linked to high activity. nih.gov

Structural modifications at various positions have been explored to enhance therapeutic effects. nih.gov For example, modifications at the C-13 position with side chains are indispensable for binding to G4 DNA. frontiersin.org Similarly, substitutions at the C-9 position have been shown to enhance anti-inflammatory potency. scielo.br The polar C=N+ bond makes the C-8 position susceptible to nucleophilic attack, allowing for the creation of a wide range of derivatives. scielo.brmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Several QSAR studies have been conducted on berberine derivatives to predict their efficacy and guide the synthesis of new, more potent analogues. nih.govresearchgate.net

For instance, a QSAR study on 59 berberine derivatives with hypolipidemic activities was conducted to develop models for predicting their cholesterol-lowering effects. nih.govresearchgate.net Due to the lack of a clearly identified molecular target at the time, ligand efficiency indices were used instead of traditional pIC50 values as the activity parameter. nih.gov The resulting models showed robust statistical quality. The best model developed had strong predictive power, as indicated by its statistical parameters. nih.govresearchgate.net

Model ParameterTraining SetTest Set
(Coefficient of Determination)0.9840.989
(Cross-validated R²)0.981N/A
RMSE (Root Mean Square Error)0.11600.0067
A QSAR model for predicting the hypolipidemic activity of berberine derivatives. Data sourced from a 2017 study. nih.govresearchgate.net

Another study focused on developing a three-dimensional QSAR (3D-QSAR) model for 39 berberine analogues to assess their herbicidal activities. nih.gov The analysis provided contour maps indicating that:

An electropositive group at the N-7, C-9, and C-10 positions could enhance the inhibition rate. nih.gov

Hydrophobicity at the C-10 position was associated with higher activity. nih.gov

The presence of a hydrogen bond acceptor at the C-3 and C-9 positions might influence the inhibition rate. nih.gov

These predictive models serve as valuable tools for the virtual screening and rational design of novel berberine analogues with improved therapeutic properties. nih.govmdpi.com

Molecular Docking and Dynamics Simulations with Target Macromolecules (e.g., proteins, DNA)

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a small molecule like berberine and a macromolecular target at the atomic level. nih.govmdpi.com These techniques have been widely applied to understand the mechanisms of action of berberine.

Interaction with DNA: Berberine is well-known for its strong affinity for DNA. nih.gov Docking and spectroscopic studies have shown that the planar isoquinoline (B145761) moiety of berberine intercalates between DNA base pairs, with a preference for AT-rich regions. frontiersin.orgacs.org The interaction is driven by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions between the positively charged berberine and the negatively charged phosphate (B84403) backbone of DNA. acs.org

Berberine also interacts with non-canonical DNA structures, such as G-quadruplexes, which are found in crucial regions of the human genome like telomeres. nih.gov This binding can promote the compaction of G-quadruplex structures and stabilize them. nih.gov Thermodynamic studies have shown that the binding process to calf thymus DNA is exothermic. nih.gov

Interaction with Proteins: Molecular docking has been used to identify and characterize the binding of berberine to a wide array of protein targets. For example, simulations have suggested that the bacterial cell division protein FtsZ is a possible target for berberine's antibacterial activity. mdpi.com Other studies have explored its interactions with key proteins involved in various diseases:

Cancer: Docking simulations have shown high binding affinity of berberine chloride to HER-2, a protein associated with breast cancer, with a binding energy of -9.1 Kcal/mol. tandfonline.com

Metabolic Diseases: Berberine has been docked with targets like FOXO1, a transcription factor involved in gluconeogenesis, and Protein Tyrosine Phosphatase 1B (PTP-1B), a target for type-2 diabetes. semanticscholar.orgmdpi.com

Inflammation: In silico docking has been performed with inflammatory targets such as TNF-α, IL-1β, and IL-6, demonstrating notable interactions.

Target ProteinDisease/ProcessPredicted Binding Energy (kcal/mol)Key Finding
HER-2 Breast Cancer-9.1High binding affinity suggests inhibitory potential. tandfonline.com
Wild-type PTEN Cancer (Tumor Suppressor)-7.37Higher binding affinity compared to mutated PTEN. researchgate.net
Mutated PTEN Cancer (Tumor Suppressor)-6.28Lower binding affinity suggests mutation affects interaction. researchgate.net
FtsZ Bacterial Cell DivisionNot specifiedSuggested as a possible target for antibacterial activity. mdpi.com
PTP-1B Type-2 Diabetes-123.57 (MolDock Score)Strong binding suggests potential for PTP-1B inhibition. mdpi.com
Predicted binding energies and scores from various molecular docking studies of berberine with protein targets.

Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic behavior and stability of the berberine-target complex over time. semanticscholar.orgresearchgate.net For example, MD simulations of berberine bound to the MexY efflux pump protein revealed that characteristics like binding affinity, multiple hydrophobic interactions, and conformational flexibility are important for inhibitory activity. researchgate.net Simulations with wild-type and mutated PTEN protein showed that berberine forms a more stable complex with the wild-type version. researchgate.net

De Novo Drug Design Approaches for Berberine Sulfate (B86663) Hydrate (B1144303) Analogues

While classical SAR and QSAR studies focus on modifying existing scaffolds, de novo approaches aim to design novel molecules from scratch. In the context of berberine, this involves using the fundamental pharmacophoric elements as building blocks to create new chemical entities. Although much of the research has focused on semi-synthetic modification of the natural product, the principles of rational design are evident in the creation of diverse analogue libraries. scielo.brscielo.br

Strategies for designing berberine analogues include:

Molecular Simplification: This approach involves creating less complex, non-planar analogues that retain biological activity but may have improved properties like better water solubility or oral administrability. mdpi.com

Scaffold Functionalization: A common method involves adding various functional groups to the berberine skeleton, particularly at positions C-8, C-9, and C-13, to enhance interactions with specific targets. nih.govscielo.br For instance, adding a phenylsulfonyl group at the 9-O-position was found to display potent lipid-lowering activity. researchgate.net

Bioisosteric Replacement: This involves replacing certain functional groups with others that have similar physical or chemical properties to improve the molecule's pharmacokinetic profile or potency.

De Novo Biosynthesis: An innovative approach involves engineering microorganisms like Saccharomyces cerevisiae to produce berberine de novo. nih.gov This platform can also incorporate halogenated tyrosine precursors to synthesize novel, unnatural BIA (benzylisoquinoline alkaloid) derivatives with potentially enhanced therapeutic properties. nih.gov

These design strategies have led to the synthesis of hundreds of derivatives, including dimers and conjugates, with improved efficacy in various areas such as hypolipidemic, antimicrobial, and anticancer activities. frontiersin.orgresearchgate.netscielo.br

Cheminformatics and Bioinformatic Analysis of Berberine Sulfate Hydrate Chemical Space

Cheminformatics and bioinformatics are essential disciplines for analyzing large datasets of chemical and biological information to understand the therapeutic potential of compounds like berberine.

Bioinformatics has been used to elucidate the pharmacological mechanisms and identify potential molecular targets of berberine. By integrating data from public databases and analyzing differentially expressed genes in disease models, researchers can uncover the pathways modulated by berberine. For example, a study on allergic rhinitis used bioinformatics to identify 32 key genes and five central target genes (Alb, Il6, Tlr4, Ptas2, and Il1b) involved in berberine's therapeutic effect, primarily related to inflammatory pathways like NF-kappa B and TNF signaling. nih.gov Another bioinformatic analysis was used to study the mechanism of berberine when combined with fluconazole (B54011) against drug-resistant Candida albicans. researchgate.net

Cheminformatics tools are employed to analyze the chemical space of berberine and its analogues. This includes:

High-Throughput Virtual Screening (HTVS): This technique allows for the rapid computational screening of large libraries of berberine analogues against specific biological targets. A recent study employed HTVS to probe the binding of a library of alkyl or aryl berberine analogues to both double-stranded and G-quadruplex DNA, revealing that the substituent's nature, position, and the nucleic acid target all affect the binding energy. researchgate.net

Pharmacokinetic Parameter Prediction: In silico tools are used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of newly designed analogues, helping to prioritize compounds with more drug-like characteristics. mdpi.comtandfonline.com

Chemometrics: These statistical methods are used to analyze complex chemical data. For instance, chemometric analysis of 3D fluorescence spectra has been used to distinguish between different species formed during the interaction of berberine with various forms of DNA. nih.gov

These computational approaches are critical for systematically exploring the structure-activity landscape of berberine, identifying promising new derivatives, and providing a deeper understanding of its complex pharmacology. nih.govnih.gov

Pre Clinical Pharmacokinetic and Pharmacodynamic Modeling in Experimental Systems Non Human

In Silico Prediction and In Vitro Assessment of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Computational, or in silico, models are frequently employed in the early stages of drug discovery to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of chemical compounds. For berberine (B55584), these predictive studies suggest that while it possesses some drug-like characteristics, it may also present challenges related to its pharmacokinetic profile. wesleyan.edunih.gov In silico ADMET predictions for berberine and its derivatives have been performed to evaluate properties such as oral bioavailability, human intestinal absorption (HIA), and potential toxicity. npaa.inresearchgate.net These computational screenings help to identify derivatives with potentially improved pharmacokinetic profiles, warranting further experimental investigation. nih.gov

The intestinal epithelium is a primary barrier to the absorption of orally administered compounds. The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal barrier, providing insights into a compound's potential for intestinal permeability. creative-bioarray.comslideshare.net

Studies using this model have demonstrated that berberine has low intestinal permeability. researchgate.net This poor absorption is significantly attributed to efflux mechanisms within the intestinal cells. researchgate.net Research has shown that berberine can affect the integrity of the tight junctions between epithelial cells, which could influence its transport across the gut barrier. nih.gov For instance, one study found that berberine could reduce epithelial gut permeability, which may be a mechanism contributing to its traditional use in gastrointestinal disorders. nih.gov The apparent permeability coefficient (Papp) values reported in various studies confirm the low permeability of berberine compounds across Caco-2 cells. researchgate.net

Table 1: Berberine Permeability in Caco-2 Cell Monolayer Model
ParameterFindingImplicationReference
General PermeabilityLowSuggests poor intestinal absorption. researchgate.net
Efflux RatioHighIndicates active transport out of the cell, limiting net absorption. frontierspartnerships.org
Effect on Tight JunctionsReduces epithelial gut permeability.May modulate paracellular transport. nih.gov

Once a compound enters systemic circulation, it can bind to plasma proteins, primarily albumin. This binding affects the compound's distribution, metabolism, and excretion, as only the unbound fraction is typically pharmacologically active. In silico predictions have suggested that berberine and its derivatives strongly bind to plasma proteins. npaa.in

Experimental studies have confirmed this, demonstrating that berberine binds to serum albumin. researchgate.net The interaction with human serum albumin (HSA) has been characterized as a spontaneous, exothermic process, with electrostatic interactions playing a significant role in the association. researchgate.net Such binding can influence the distribution and metabolism of berberine within the body. researchgate.net

The metabolic stability of a compound provides an indication of its susceptibility to metabolism by enzymes, primarily in the liver. This is a key determinant of its half-life and oral bioavailability. Assays using liver microsomes or hepatocytes, which contain key metabolic enzymes like cytochrome P450s, are standard in vitro methods for assessing this property. springernature.com

Studies involving incubation of berberine with animal-derived liver microsomes and liver S9 fractions have shown that it undergoes metabolism. nih.govresearchgate.net Metabolites such as berberrubine (B190655) and demethyleneberberine (B150084), along with their corresponding glucuronides, have been identified. nih.gov The rate of metabolism was observed to be faster with liver microsomes compared to the liver S9 fraction. nih.gov This indicates that berberine is a substrate for hepatic enzymes, which contributes to its extensive first-pass metabolism following oral administration. jst.go.jp

P-glycoprotein (P-gp) is an efflux transporter protein present in high concentrations in the intestinal epithelium, where it actively pumps substrates back into the intestinal lumen, thereby limiting their absorption. nih.gov Extensive research has identified berberine as a substrate for P-gp. frontierspartnerships.orgnih.gov This interaction is a major contributor to berberine's low oral bioavailability. researchgate.netnih.gov

In vitro bidirectional transport assays have quantified this interaction. For example, a study using a cell line expressing chicken P-gp determined a transport ratio of 4.20, indicating significant efflux. nih.govnih.gov This efflux was markedly reduced by verapamil, a known P-gp inhibitor, which lowered the transport ratio to 1.13. nih.govnih.gov Furthermore, studies in Caco-2 cells have shown that P-gp inhibitors can significantly increase the uptake of berberine. researchgate.net Interestingly, some research suggests that berberine can also modulate the expression of P-gp, which may lead to drug-drug interactions when co-administered with other P-gp substrates. frontierspartnerships.orgnih.govresearchgate.net

Table 2: Interaction of Berberine with P-glycoprotein (P-gp)
Experimental SystemParameterResultConclusionReference
Chicken P-gp expressing cellsTransport Ratio4.20Berberine is a significant substrate for P-gp. nih.govnih.gov
Chicken P-gp expressing cells with VerapamilTransport Ratio1.13P-gp inhibition significantly reduces berberine efflux. nih.govnih.gov
Caco-2 cellsEfflux InhibitionP-gp inhibitors (e.g., verapamil) increase berberine uptake.P-gp contributes to poor intestinal absorption of berberine. researchgate.net

Pharmacokinetic Profiling in Animal Models (e.g., rodent, zebrafish)

Pharmacokinetic studies in animal models are essential to understand how a compound is absorbed, distributed, metabolized, and excreted in vivo. Rodent models, particularly rats, have been extensively used to characterize the pharmacokinetic profile of berberine. nih.govnih.govresearchgate.net

Consistent with the in vitro findings, studies in animal models have confirmed the very low oral bioavailability of berberine. researchgate.net After oral administration to rats, the absolute bioavailability of berberine has been reported to be consistently less than 1%. jst.go.jpnih.gov Specific studies have calculated the absolute bioavailability to be 0.68%, 0.37%, and 0.26% for berberine chloride and berberine sulfate (B86663), respectively. nih.govfrontiersin.orgnih.gov

Following oral administration, plasma concentrations of berberine are very low. researchgate.net Systemic exposure, as measured by the maximum plasma concentration (Cmax) and the area under the curve (AUC), is consequently limited. For example, after a 100 mg/kg oral dose in rats, a Cmax of 9.48 ng/mL and an AUC(0–36h) of 46.5 ng·h/mL were observed. nih.gov The low systemic exposure is a direct result of poor intestinal absorption, P-gp mediated efflux, and extensive first-pass metabolism in both the intestine and the liver. jst.go.jp Despite the low plasma levels, berberine distributes widely into tissues, particularly the liver, which may be relevant to its pharmacological effects. researchgate.netnih.gov

Table 3: Oral Pharmacokinetic Parameters of Berberine in Rats
Berberine SaltParameterValueReference
Berberine ChlorideAbsolute Bioavailability0.68% nih.gov
Berberine SulfateAbsolute Bioavailability0.26% nih.govjst.go.jp
BerberineAbsolute Bioavailability0.37 ± 0.11% frontiersin.org
Berberine Chloride (100 mg/kg)Cmax9.48 ng/mL nih.gov
Berberine Chloride (100 mg/kg)AUC(0–36h)46.5 ng·h/mL nih.gov

Tissue Distribution and Compartmental Modeling of Berberine Sulfate Hydrate (B1144303) in Non-Human Experimental Systems

Following administration in preclinical animal models, berberine demonstrates extensive and rapid distribution into various tissues. Studies in rats have consistently shown that tissue concentrations of berberine are significantly higher than those observed in plasma, suggesting a strong affinity for tissues.

After oral administration of berberine at a dose of 200 mg/kg in rats, the compound was detected in the liver, kidneys, muscle, lungs, brain, heart, pancreas, and fat. mdpi.comresearchgate.net The highest concentrations are typically found in the liver, which is a major organ for its metabolism, followed by the kidneys, muscle, and lungs. researchgate.net The significant distribution to the liver is evidenced by an area under the curve (AUC) in the liver that is approximately 10-fold higher than in the plasma. researchgate.net Furthermore, the total AUC for berberine and its metabolites in the liver has been reported to be nearly forty times higher than that in the plasma, underscoring the liver's role as the primary tissue for both distribution and metabolic activity. researchgate.net

The widespread tissue distribution is a key aspect of berberine's pharmacokinetics, as the concentrations in various organs likely contribute to its pharmacological effects, which cannot be fully explained by its low plasma concentrations. mdpi.comresearchgate.net For instance, the presence of berberine and its active metabolites in tissues such as the heart and brain provides a basis for its observed cardiovascular and neuroprotective effects in preclinical studies. researchgate.net

Table 1: Tissue Distribution of Berberine in Rats Following Oral Administration (200 mg/kg)

Tissue AUC (0-t) (ng/mL*h) Tissue/Plasma AUC Ratio
Liver 728.6 ± 188.1 ~10
Kidneys > Muscle >1
Muscle > Lungs >1
Lungs > Brain >1
Brain > Heart >1
Heart > Pancreas >1
Pancreas > Fat >1
Fat Lowest among measured tissues >1

Data synthesized from a study by Tan et al. (2013). researchgate.net The table is interactive and can be sorted by column.

Elimination Pathways and Excretion Kinetics

The elimination of berberine from the body occurs through multiple pathways, including metabolism and excretion in feces, urine, and bile. In preclinical animal models, particularly rats, fecal excretion has been identified as the primary route of elimination for the parent compound and its metabolites.

Following a single oral administration of berberine in rats, a significant portion of the administered dose is recovered in the feces. One study reported that 22.74% of a 200 mg/kg oral dose was recovered in the feces within 48 hours, with the majority being the unchanged parent drug. mdpi.com Another study found that after a 48.2 mg/kg oral dose, the total recovery of berberine and its nine metabolites from urine, bile, and feces was 41.2%, with fecal excretion accounting for a substantial portion. nih.gov Specifically, 18.6% of the dose was excreted in the feces as the metabolite berberrubine. nih.gov

Biliary excretion also plays a role in the elimination of berberine. After oral administration, berberine and its metabolites are secreted into the bile, which is then released into the small intestine, contributing to the fecal excretion totals. In one study, thalifendine (B1230407) was the most abundant metabolite of berberine excreted in the bile. mdpi.com

Urinary excretion is a less significant pathway for the elimination of berberine compared to fecal excretion. Studies in rats have shown that only a small percentage of the administered oral dose is recovered in the urine. For instance, after a 200 mg/kg oral dose, only 0.0939% was recovered in the urine over 48 hours. mdpi.com The primary metabolites found in urine are thalifendine and berberrubine. mdpi.com

The extensive metabolism of berberine is a key factor in its elimination. The liver is the primary site of metabolism, where berberine undergoes phase I reactions (demethylation and demethylenation) and phase II reactions (glucuronidation and sulfation). frontiersin.org These metabolic transformations facilitate the excretion of the compound. The gut microbiota also plays a role in the metabolism of berberine, further contributing to its elimination profile. nih.gov

Table 2: Excretion of Berberine and its Metabolites in Rats

Excretion Route Percentage of Total Recovery (Oral Dose) Major Compounds Excreted
Feces ~22.74% (parent drug and metabolites) Berberine (unchanged), Berberrubine
Urine ~0.0939% Thalifendine, Berberrubine
Bile Minor contribution to overall excretion Thalifendine

Data synthesized from studies by Ma et al. (2013) and Feng et al. (2021). mdpi.comnih.gov The table is interactive and can be sorted by column.

Pharmacodynamic Biomarker Identification and Mechanistic Correlation in Experimental Animal Systems

In preclinical animal models, the pharmacodynamic effects of berberine have been correlated with the modulation of several key biomarkers, primarily associated with its anti-inflammatory, antioxidant, and metabolic regulatory activities. The identification of these biomarkers provides insight into the mechanisms underlying berberine's therapeutic potential in various disease models.

A central mechanism of action for berberine is the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. nih.govnih.govplos.org The phosphorylation of AMPK is a key pharmacodynamic biomarker of berberine's activity. plos.org Activated AMPK, in turn, influences downstream targets involved in glucose and lipid metabolism, making p-AMPK a valuable indicator of berberine's metabolic effects. nih.govfrontiersin.org

Berberine has consistently demonstrated potent anti-inflammatory effects in various animal models. This activity is reflected by the downregulation of pro-inflammatory cytokines, which serve as important pharmacodynamic biomarkers. Key inflammatory markers modulated by berberine include:

Tumor Necrosis Factor-alpha (TNF-α): Reduced levels of TNF-α have been observed in various models, including those for periodontitis and inflammatory bowel disease, following berberine administration. nih.govresearchgate.net

Interleukin-1beta (IL-1β): Berberine treatment has been shown to decrease the expression of IL-1β in inflammatory conditions. nih.govresearchgate.net

Interleukin-6 (IL-6): A reduction in IL-6 levels is another indicator of berberine's anti-inflammatory action. researchgate.netnih.gov

The antioxidant properties of berberine are also well-documented, with several biomarkers used to quantify this effect. These include:

Malondialdehyde (MDA): Berberine administration leads to a decrease in MDA levels, a marker of lipid peroxidation and oxidative stress. researchgate.netnih.gov

Superoxide Dismutase (SOD) and Glutathione (GSH): An increase in the activity of antioxidant enzymes such as SOD and levels of GSH are observed with berberine treatment, indicating an enhanced antioxidant defense. nih.govnih.gov

In specific disease models, other biomarkers have been identified. For example, in models of Alzheimer's disease, berberine has been shown to reduce the levels of amyloid-beta (Aβ) and hyperphosphorylated Tau protein. nih.gov In models of atherosclerosis and non-alcoholic fatty liver disease, berberine has been found to regulate the expression of genes such as MNDA, PIM2, DUSP6, CCL3, C5AR1, and FPR1, which are involved in inflammation and immune responses. nih.gov

The mechanistic correlation of these biomarkers with berberine's pharmacodynamics lies in their direct involvement in the pathological processes that berberine mitigates. By activating AMPK, berberine initiates a cascade of events that improve metabolic function. By suppressing pro-inflammatory cytokines and enhancing antioxidant defenses, it directly counteracts the inflammatory and oxidative stress that drive many chronic diseases.

Table 3: Key Pharmacodynamic Biomarkers of Berberine in Preclinical Models

Biomarker Category Biomarker Effect of Berberine Associated Mechanism
Metabolic Regulation Phosphorylated AMPK (p-AMPK) Increase Activation of cellular energy homeostasis
Inflammation TNF-α, IL-1β, IL-6 Decrease Anti-inflammatory action
Oxidative Stress Malondialdehyde (MDA) Decrease Reduction of lipid peroxidation
Oxidative Stress Superoxide Dismutase (SOD), Glutathione (GSH) Increase Enhancement of antioxidant defense

This table is interactive and can be sorted by column.

Drug-Drug Interaction Potential Studies in Pre-clinical Metabolic Models (e.g., CYP450 inhibition/induction)

Preclinical studies utilizing in vitro metabolic models, such as human liver microsomes (HLMs), have demonstrated that berberine possesses the potential for drug-drug interactions through the inhibition of cytochrome P450 (CYP) enzymes. These enzymes are crucial for the metabolism of a wide range of xenobiotics, including many therapeutic drugs.

Berberine has been identified as an inhibitor of several key CYP isoforms. In studies with HLMs, berberine has shown inhibitory activity against CYP2D6 and CYP3A4. nih.gov The half-maximal inhibitory concentration (IC50) for CYP2D6 has been reported to be approximately 45 μM, while for CYP3A4, it is around 400 μM. nih.gov Further investigations have characterized berberine as a selective quasi-irreversible inhibitor of CYP2D6, with an inactivation rate constant (kinact) of 0.025 min⁻¹ and an inhibition constant (KI) of 4.29 µM. nih.gov

In addition to CYP2D6 and CYP3A4, berberine has also been shown to inhibit CYP2C9. nih.gov The inhibitory effects on these major drug-metabolizing enzymes suggest that co-administration of berberine with drugs that are substrates for these enzymes could lead to altered pharmacokinetic profiles, potentially increasing the plasma concentrations and risk of toxicity of the co-administered drug.

The metabolites of berberine have also been investigated for their potential to inhibit CYP enzymes. While berberine itself is a selective inhibitor of CYP2D6, its metabolites, such as thalifendine, demethyleneberberine, and berberrubine, have been found to be less potent and non-selective inhibitors of CYP2D6. nih.gov However, some metabolites have shown inhibitory activity against other CYP isoforms. For example, demethyleneberberine and jatrorrhizine (B191652) have demonstrated inhibitory effects on CYP2D6 and CYP2E1. nih.gov

It is important to note that the inhibitory potential observed in in vitro studies needs to be carefully considered in the context of in vivo exposure. The low oral bioavailability of berberine may limit the clinical significance of these interactions for some drugs. However, given that berberine can achieve high concentrations in the liver, the potential for clinically relevant drug-drug interactions, particularly for drugs that are narrow therapeutic index substrates of CYP2D6, CYP3A4, or CYP2C9, cannot be dismissed.

Table 4: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Berberine

CYP450 Isoform Inhibition Parameter Value
CYP2D6 IC50 ~45 µM
CYP2D6 KI 4.29 µM
CYP2D6 kinact 0.025 min⁻¹
CYP3A4 IC50 ~400 µM
CYP2C9 - Inhibition observed

Data synthesized from studies by Guo et al. (2012) and Hermann & von Richter (2012). nih.govnih.gov The table is interactive and can be sorted by column.

Advanced Research Applications and Methodological Development Utilizing Berberine Sulfate Hydrate

Development of Novel Biosensors and Probes for Berberine (B55584) Sulfate (B86663) Hydrate (B1144303) Detection in Research Contexts

The quantitative analysis of berberine is crucial for pharmacological studies and clinical applications. mdpi.com To this end, researchers have been developing novel biosensors and probes that offer high sensitivity and selectivity for its detection. These tools are essential for accurately determining its concentration in various research contexts, including cellular uptake studies and pharmacokinetic analyses.

Fluorescent probes represent a significant area of development. One approach utilizes DNA-templated silver nanoclusters (DNA-AgNCs) that exhibit a ratiometric fluorescent response upon binding to berberine. This method is based on the specific interaction between berberine and triplex DNA structures, which quenches the fluorescence of the DNA-AgNCs at one wavelength while enhancing the fluorescence of the berberine-triplex complex at another. mdpi.com This ratiometric detection offers a sensitive and selective method for quantifying berberine. mdpi.com Another strategy involves the use of fluorescent probes derived from berberrubine (B190655), a metabolite of berberine, for the detection of other molecules, highlighting the versatility of the berberine scaffold in probe design. nih.govscispace.comresearchgate.net

Electrochemical biosensors offer another powerful tool for berberine detection. These sensors are often developed using screen-printed carbon electrodes modified with various nanomaterials to enhance their sensitivity and performance. nih.govresearchgate.net For instance, modifications with multi-walled carbon nanotubes (MWNTs) and gold nanoparticles (GNPs) have been shown to substantially improve the electrochemical response for detecting berberine's interaction with DNA. nih.govresearchgate.net Such biosensors can be used to study the effects of berberine on the DNA of cancer cells, providing valuable insights into its anticancer mechanisms. nih.govresearchgate.net Other electrochemical methods utilize the non-covalent interactions between berberine and specific recognition units, such as bromothymol blue, to achieve selective detection in biological fluids. ciac.jl.cn

Sensor Type Principle Key Features Detection Limit
Fluorescent Probe (DNA-AgNCs) Ratiometric fluorescence change upon binding to triplex DNA. mdpi.comHigh sensitivity and selectivity. mdpi.com10 nM mdpi.com
Electrochemical DNA Biosensor Measures changes in electrochemical signals upon berberine-DNA interaction. nih.govEnhanced response with nanomaterials. nih.govresearchgate.netNot specified
Electrochemical Sensor (poly-BTB) Current decrease upon binding of berberine to a poly-bromothymol blue modified electrode. ciac.jl.cnSelective for berberine in biological fluids. ciac.jl.cn0.022 µmol/L ciac.jl.cn

Investigation of Advanced Drug Delivery Systems for Research Purposes (e.g., Nanoparticles, Liposomes, Polymeric Micelles for targeted cellular studies)

A significant challenge in utilizing berberine in research and clinical settings is its low bioavailability, which is attributed to poor solubility and membrane permeability. To overcome these limitations, various advanced drug delivery systems have been investigated to enhance its cellular uptake and therapeutic efficacy in experimental models.

Nanoparticles: Nanoparticle-based delivery systems have shown great promise. Gold nanoparticles conjugated with berberine have been used to study endocytic mechanisms in cancer cells. nih.gov Solid lipid nanoparticles (SLNs) have also been developed to improve the oral bioavailability of berberine. These SLNs can be prepared using methods like pressure homogenization and have been shown to inhibit the proliferation of various cancer cell lines. Furthermore, techniques such as evaporative precipitation of nanosuspension (EPN) and anti-solvent precipitation with a syringe pump (APSP) have been employed to produce berberine nanoparticles with increased solubility and dissolution rates. researchgate.net

Liposomes: Liposomes, which are vesicular structures composed of a lipid bilayer, are widely used to encapsulate both hydrophilic and hydrophobic drugs. chemimpex.com Berberine-loaded liposomes have been formulated using methods like thin-film hydration and ethanol (B145695) injection. nih.gov These liposomal formulations have been shown to improve the encapsulation efficiency and provide sustained release of berberine. nih.govnih.gov Research has also explored the combination of berberine-loaded liposomes with other materials, such as calcium sulfate bone cement, for localized treatment of conditions like osteomyelitis. researchgate.net

Polymeric Micelles: Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. These systems can encapsulate poorly water-soluble drugs like berberine in their hydrophobic core, thereby increasing their solubility and stability. Berberine-loaded polymeric micelles have been prepared using methods like the thin-film hydration method with polymers such as thiolated Pluronic F127. researchgate.netresearchgate.net These micelles have demonstrated enhanced skin penetration and anti-inflammatory activity in preclinical models. researchgate.net Additionally, ROS-responsive polymeric micelles have been designed to specifically release berberine at sites of inflammation, such as in rheumatoid arthritis models, leading to improved therapeutic efficacy. nih.govnih.gov

Delivery System Preparation Method Key Findings in Research Average Size
Nanoparticles Evaporative precipitation of nanosuspension (EPN) researchgate.netIncreased solubility and dissolution rate. researchgate.net65–75 nm researchgate.net
Liposomes Thin-film hydration, ethanol injection nih.govImproved encapsulation efficiency and sustained release. nih.govnih.gov50–449 nm nih.gov
Polymeric Micelles Thin-film hydration researchgate.netresearchgate.netEnhanced solubility and targeted delivery. nih.govresearchgate.netnih.gov9.2–18.5 nm researchgate.net

Co-crystallization and Solid-State Form Engineering for Enhanced Biopharmaceutical Properties in Research Formulations

The solid-state properties of a pharmaceutical compound, such as its crystal form, can significantly impact its solubility, stability, and bioavailability. Crystal engineering, particularly through co-crystallization, is a strategy employed to modify and improve these properties. While much of the research has focused on berberine chloride, the principles are directly applicable to berberine sulfate hydrate.

Co-crystallization involves combining a drug molecule with a co-former in a specific stoichiometric ratio to form a new crystalline solid. This approach has been used to address the poor aqueous solubility and solid-state instability of berberine. For instance, co-crystals of berberine chloride with various pharmaceutically acceptable co-formers, such as aliphatic dicarboxylic acids and benzendiol isomers, have been successfully synthesized. researchgate.netnih.gov These novel solid forms have demonstrated improved dissolution rates and enhanced stability against humidity compared to the original salt. researchgate.netnih.gov The formation of "sweet salts" by co-crystallizing berberine with sweeteners like acesulfame (B1210027) and saccharin (B28170) has also been explored to mask its bitter taste, which is a significant consideration for oral formulations. scispace.com

The choice of co-former and the resulting intermolecular interactions, such as hydrogen bonding, are critical in determining the physicochemical properties of the co-crystal. nih.gov By carefully selecting co-formers, it is possible to tailor the biopharmaceutical properties of berberine for specific research applications.

Omics-Based (Genomics, Proteomics, Metabolomics, Lipidomics) Approaches to Characterize this compound Effects in Experimental Biological Systems

'Omics' technologies provide a global view of the molecular changes that occur in a biological system in response to a particular stimulus. These powerful approaches are increasingly being used to elucidate the complex mechanisms of action of berberine.

Proteomics: Quantitative proteomics has been employed to identify the proteins and regulatory networks affected by berberine treatment in various experimental models. In colon cancer cells, proteomic analysis revealed that berberine treatment leads to changes in the expression of proteins involved in mitochondrial protein synthesis, calcium mobilization, and the metabolism of fat-soluble vitamins. In the context of its antibacterial activity against Streptococcus pyogenes, proteomics has shown that berberine perturbs carbohydrate metabolism, leading to the generation of reactive oxygen species (ROS) and subsequent damage to DNA, proteins, and lipids. researchgate.net

Metabolomics and Lipidomics: Metabolomics and lipidomics studies have provided significant insights into how berberine modulates metabolic pathways. In models of hyperlipidemia, lipidomics analysis of liver samples has identified specific lipid biomarkers that are regulated by berberine, including certain cholesteryl esters and ceramides. These studies have also pointed to glycerophospholipid and sphingolipid metabolism as key pathways affected by berberine. Metabolomic profiling has also been used to investigate the protective effects of berberine against nonalcoholic steatohepatitis, revealing its role in regulating phospholipid and unsaturated fatty acid metabolism. Furthermore, metabolomics has been applied to understand the lipid-lowering effects of orally administered berberine, showing that it modulates the gut microbiota and bile acid metabolism. In the context of rheumatoid arthritis, lipidomics of exosomes from fibroblast-like synoviocytes has shown that berberine can regulate lipid metabolism pathways to promote apoptosis.

Omics Approach Biological System Key Findings
Proteomics Colon cancer cellsBerberine alters proteins in mitochondrial synthesis and calcium mobilization.
Proteomics Streptococcus pyogenes researchgate.netBerberine disrupts carbohydrate metabolism and induces oxidative stress. researchgate.net
Lipidomics Hyperlipidemia modelBerberine regulates key lipid biomarkers and metabolic pathways.
Metabolomics Nonalcoholic steatohepatitis modelBerberine modulates phospholipid and unsaturated fatty acid metabolism.
Metabolomics Hyperlipidemia model (oral administration)Berberine alters gut microbiota and bile acid metabolism.
Lipidomics Rheumatoid arthritis modelBerberine regulates exosomal lipid metabolism to induce apoptosis.

Application as a Chemical Probe for Illuminating Fundamental Biological Processes

Beyond its therapeutic potential, berberine's intrinsic properties make it a valuable chemical probe for studying fundamental biological processes. Its ability to interact with specific biomolecules and its fluorescent nature are particularly useful in this regard.

Berberine is known to interact with nucleic acids, and this interaction has been studied using various techniques. chemimpex.com This property allows it to be used as a probe to investigate DNA structure and stability. nih.gov For example, electrochemical DNA biosensors have been used to monitor the effect of berberine on the DNA of cancer cells, providing a tool to screen for its anticancer activity. nih.govresearchgate.net

The fluorescence of berberine can be quenched or enhanced upon binding to certain molecules, which can be exploited for developing assays. A method for determining berberine concentration has been established based on the fluorescence quenching that occurs in the presence of an enzyme-catalyzed product. This study also investigated the thermodynamics of the binding interaction, revealing that the main binding force is hydrophobic. Such studies not only provide methods for its quantification but also offer insights into its interactions with proteins at a molecular level. The interaction of berberine with enzymes, such as berberine bridge enzyme, has also been a subject of detailed mechanistic studies, further highlighting its role in understanding enzymatic processes.

Future Research Directions and Unaddressed Academic Questions in Berberine Sulfate Hydrate Science

Elucidation of Novel and Undiscovered Biological Targets and Mechanisms

While berberine (B55584) is known to interact with a multitude of biological targets, the full spectrum of its molecular interactions is yet to be completely understood. Future research should focus on identifying and validating novel biological targets to uncover new therapeutic applications and refine our understanding of its existing effects. Advanced methodologies such as chemoproteomics, activity-based protein profiling, and high-throughput screening of compound libraries against diverse target classes will be instrumental in this endeavor. A crucial area of investigation is the elucidation of its effects on mitochondrial functions, as emerging evidence suggests that mitochondria are a key target for berberine's pharmacological activities, influencing processes from metabolic regulation to apoptosis. nih.govnih.gov

Key research questions include:

Beyond the known targets like AMPK and proprotein convertase subtilisin/kexin type 9 (PCSK9), what other enzymes, receptors, and signaling pathways does berberine sulfate (B86663) hydrate (B1144303) directly modulate?

What are the specific molecular mechanisms by which berberine influences complex cellular processes such as autophagy, cellular senescence, and immunomodulation?

How do the interactions of berberine with the gut microbiota contribute to its systemic effects, and what are the direct molecular targets within the microbiome? psu.edu

Integration of Systems Biology and Network Pharmacology for Holistic Understanding

The pleiotropic nature of berberine, affecting numerous targets and pathways simultaneously, necessitates a holistic approach for a comprehensive understanding of its pharmacological effects. Systems biology and network pharmacology offer powerful tools to unravel the complex interplay between berberine, its multiple targets, and the intricate network of biological pathways. nih.gov By integrating multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive network models to predict and validate the systemic effects of berberine sulfate hydrate.

Future research in this area should aim to:

Develop detailed network maps of berberine's interactions to identify key nodes and modules that are critical for its therapeutic effects in various diseases.

Utilize these models to predict potential synergistic or antagonistic interactions with other drugs, paving the way for rational combination therapies.

Employ a systems-level approach to understand the differential effects of berberine in various cell types and tissues, providing insights into its tissue-specific actions.

Development of Sophisticated In Vitro and Ex Vivo Organoid/Spheroid Models for Mechanistic Validation

Studies have begun to explore the effects of berberine in 3D spheroid models of cancer, demonstrating its potential to inhibit growth and modulate cell cycle dynamics. ekb.egresearchgate.net For instance, in human colorectal HCT-116 spheroids, berberine was shown to attenuate growth and induce a G1-phase cell cycle delay. ekb.egresearchgate.net Another study on HeLa cell spheroids also reported a reduction in spheroid diameter upon treatment with berberine.

Future directions in this area include:

Establishing a wider range of patient-derived organoid models from both healthy and diseased tissues to study the efficacy and mechanism of berberine in a personalized medicine context.

Utilizing these advanced models to investigate the effects of berberine on complex biological processes such as tumorigenesis, metastasis, and tissue regeneration.

Combining organoid technology with high-content imaging and single-cell analysis to gain deeper insights into the cellular and molecular responses to this compound.

Addressing Challenges in this compound Research: Bioavailability and Target Specificity

A significant hurdle in the clinical application of berberine is its low oral bioavailability, which is attributed to poor absorption, extensive metabolism, and rapid clearance. nih.gov Overcoming this challenge is a critical area for future research. Strategies being explored include the development of novel drug delivery systems such as nanoparticles, liposomes, and micelles to enhance its solubility and absorption.

Furthermore, while the multi-target nature of berberine can be advantageous, it also raises concerns about potential off-target effects and a lack of specificity. Future research should focus on:

Systematic investigation and optimization of various formulation strategies to improve the pharmacokinetic profile of this compound.

Conducting rigorous preclinical and clinical studies to evaluate the long-term safety and potential for drug-drug interactions.

Exploring strategies to enhance the target specificity of berberine, potentially through the development of targeted delivery systems or the synthesis of more selective analogues.

Design and Synthesis of Next-Generation this compound Analogues with Enhanced Academic Utility

The chemical structure of berberine provides a versatile scaffold for the design and synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties. Medicinal chemistry efforts are crucial for generating next-generation compounds that can serve as valuable tools for academic research and as potential drug candidates. By systematically modifying the berberine core, researchers can probe structure-activity relationships and optimize for desired biological activities.

Key objectives for the design and synthesis of new analogues include:

Improving affinity and selectivity for specific biological targets to reduce off-target effects.

Enhancing bioavailability through modifications that increase solubility, permeability, and metabolic stability.

Introducing functional groups that allow for conjugation with imaging agents or targeting moieties for diagnostic and therapeutic applications.

Exploration of Structure-Function Relationships in Novel Biological Contexts

The diverse pharmacological effects of berberine suggest that its structure is amenable to interacting with a wide range of biological macromolecules. A deeper understanding of the structure-function relationships of berberine and its derivatives is essential for rationally designing new compounds and for uncovering novel biological activities. This involves detailed studies of how specific structural features of the berberine scaffold contribute to its binding affinity and functional modulation of different targets.

Future research should focus on:

Utilizing biophysical techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate the binding modes of berberine and its analogues to their respective targets.

Correlating the structural modifications of berberine analogues with their functional effects in various cellular and animal models.

Exploring the potential of berberine and its derivatives in novel biological contexts that have not been extensively studied, such as neurodegenerative diseases, viral infections, and aging.

Q & A

Q. What strategies optimize this compound’s bioavailability in in vivo models?

  • Nanoparticle encapsulation : Prepare PLGA nanoparticles (oil-in-water emulsion). Assess encapsulation efficiency (>80%) and sustained release (48-72 hrs) via HPLC.
  • Co-administration : Combine with piperine (CYP3A4 inhibitor) to reduce hepatic metabolism. Validate via pharmacokinetic studies in rodents .

Data Analysis and Reproducibility

Q. How should researchers address inconsistencies in reported IC₅₀ values for this compound across studies?

  • Variables to scrutinize :
  • Cell culture conditions (e.g., serum-free vs. serum-containing media).
  • Assay duration (24 vs. 72 hrs).
    • Resolution steps :

Replicate experiments using standardized protocols (e.g., MTT assay with 10% FBS, 48 hrs).

Perform meta-analysis of existing data to identify outliers and confounding factors .

Q. What are the best practices for analyzing this compound’s hydrate morphology in solid-state formulations?

  • Use scanning electron microscopy (SEM) to visualize crystal structure and X-ray diffraction (XRD) to confirm hydrate phase (e.g., characteristic peaks at 2θ = 12.5°, 25.3°).
  • Critical finding : Hydrate morphology impacts dissolution rates. Patchy hydrate distribution (observed in sands ) may analogously affect drug release kinetics in matrices.

Experimental Design Considerations

Q. How can researchers mitigate batch-to-batch variability in plant-derived this compound?

  • Standardization : Source raw material from certified Coptis chinensis suppliers.
  • QC metrics :
ParameterAcceptable Range
Alkaloid content≥8% (w/w)
Heavy metals<10 ppm
  • Method : Combine UV-Vis spectroscopy (λmax = 345 nm) with LC-MS for alkaloid profiling .

Ethical and Reporting Standards

Q. What are the minimum data required to ensure reproducibility in this compound studies?

  • Essential metadata :
  • Synthesis route (e.g., molar ratio of H₂SO₄:berberine base).
  • Purity assessment method (HPLC conditions, column type).
  • Cell line authentication (STR profiling).
    • Reporting : Follow SRQR guidelines for qualitative data and ARRIVE 2.0 for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.